

A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Hydroxy-4-

Methoxybenzaldehyde and its derivatives. The data presented is intended to aid researchers in the identification, characterization, and development of novel compounds based on this scaffold. The guide includes a summary of key spectroscopic data in tabular format, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction

2-Hydroxy-4-methoxybenzaldehyde is a naturally occurring organic compound and an isomer of vanillin, found in the root bark essential oil of Periploca sepium Bunge.[1] It serves as a valuable starting material in the synthesis of various derivatives, including Schiff bases and other heterocyclic compounds with potential applications in medicinal chemistry. Understanding the spectroscopic properties of **2-Hydroxy-4-Methoxybenzaldehyde** and its derivatives is crucial for confirming their structure, assessing purity, and elucidating structure-activity relationships. This guide focuses on a comparative analysis of its spectroscopic signatures using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Hydroxy-4-

Methoxybenzaldehyde and two of its derivatives. It is important to note that the derivatives presented here are substituted isomers, and direct comparison should be made with consideration of the differing substitution patterns.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compoun d	Ar-H	-СНО	-ОН	-ОСН₃	Other	Solvent
2-Hydroxy- 4- methoxybe nzaldehyd e	7.42 (d, J=8.5 Hz, 1H), 6.51 (dd, J=8.5, 2.3 Hz, 1H), 6.42 (d, J=2.3 Hz, 1H)	9.71 (s, 1H)	11.48 (s, 1H)	3.86 (s, 3H)	CDCl₃	
2-Bromo-5- hydroxy-4- methoxybe nzaldehyd e	7.31 (s, 1H), 6.68 (s, 1H)	10.15 (s, 1H)	10.89 (s, 1H)	3.93 (s, 3H)	CDCl₃	
5-Hydroxy- 4-methoxy- 2- nitrobenzal dehyde	7.62 (s, 1H), 6.65 (s, 1H)	10.35 (s, 1H)	11.02 (s, 1H)	4.01 (s, 3H)	CDCl₃	_

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C=O	Ar-C (Substitute d)	Ar-C-H	-OCH₃	Solvent
2-Hydroxy-4- methoxybenz aldehyde	194.8	166.3, 164.8, 114.8	135.5, 105.5, 101.1	55.6	CDCl₃
2-Bromo-5- hydroxy-4- methoxybenz aldehyde	193.7	159.9, 151.0, 115.7, 109.8	127.5, 102.9	56.6	CDCl₃
5-Hydroxy-4- methoxy-2- nitrobenzalde hyde	188.9	161.4, 153.2, 140.9, 114.1	120.3, 103.9	57.0	CDCl₃

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoun d	ν(Ο-Η)	ν(C-H) aromatic	ν(C=O)	ν(C=C) aromatic	ν(C-O)	Other
2-Hydroxy- 4- methoxybe nzaldehyd e	~3070 (broad)	~3000	~1645	~1610, 1575, 1480	~1260, 1170	
2-Bromo-5- hydroxy-4- methoxybe nzaldehyd e	3250	2924	1653	1581	1258	
5-Hydroxy- 4-methoxy- 2- nitrobenzal dehyde	3260	3100	1665	1600	1275	1525, 1345 (NO ₂)

Table 4: UV-Vis Spectroscopic Data

Compound	λmax (nm)	Solvent
2-Hydroxy-4- methoxybenzaldehyde	231, 278, 315	Ethanol
2-Bromo-5-hydroxy-4- methoxybenzaldehyde	240, 285, 325	Not Specified
5-Hydroxy-4-methoxy-2- nitrobenzaldehyde	250, 290, 360	Not Specified

Table 5: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass (m/z) of Molecular Ion [M]+	Key Fragment Ions (m/z)
2-Hydroxy-4- methoxybenzald ehyde	С8Н8О3	152.15	152	151, 123, 95, 65
2-Bromo-5- hydroxy-4- methoxybenzald ehyde	С ₈ Н7ВrОз	231.04	230/232	Not Specified
5-Hydroxy-4- methoxy-2- nitrobenzaldehyd e	C8H7NO5	197.14	197	Not Specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Internal Standard: Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: For ¹H NMR, 16 scans were typically accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.
- Data Processing: The spectra were processed using standard Fourier transform and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and coupling

constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique.

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

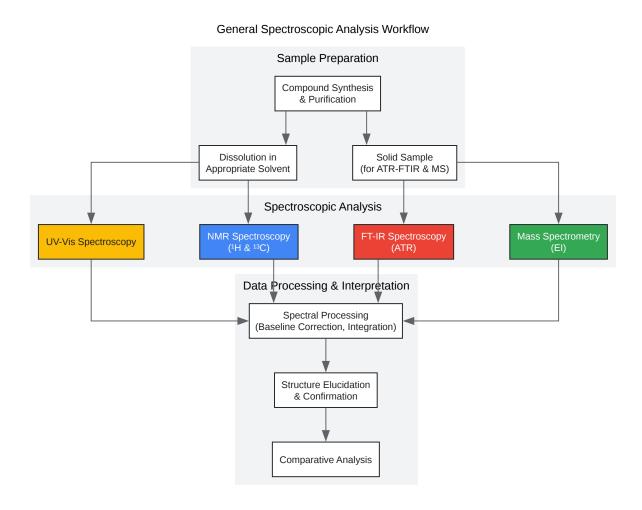
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

- Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to an appropriate concentration (typically 10-50 μg/mL) to ensure that the absorbance values were within the linear range of the instrument (0.1-1.0 AU).
- Data Acquisition: The spectra were scanned from 200 to 400 nm.
- Blank Correction: A cuvette containing only the solvent (ethanol) was used as a blank to zero the spectrophotometer.

Mass Spectrometry (MS)

Mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using an Electron Ionization (EI) source.


 Sample Introduction: A small amount of the sample was introduced directly into the ion source via a solid probe.

- Ionization: The electron energy was set to 70 eV.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2- Hydroxy-4-Methoxybenzaldehyde** and its derivatives.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030951#spectroscopic-comparison-of-2-hydroxy-4-methoxybenzaldehyde-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com